molecular formula C16H13F4NO4S B1431754 Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate CAS No. 1421602-16-5

Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate

Cat. No. B1431754
CAS RN: 1421602-16-5
M. Wt: 391.3 g/mol
InChI Key: CEBVIHKIIZLCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate, also known as MFTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cellular differentiation. By inhibiting HDACs, this compound may induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the development of novel antibiotics. This compound has also been shown to induce changes in gene expression and cellular differentiation, which may have implications for the development of new therapies for various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate is its relatively simple synthesis method, which allows for large-scale production at a low cost. Additionally, this compound has been shown to have a high degree of selectivity for specific enzymes and proteins, making it a promising candidate for targeted therapies. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its potential applications in certain experimental settings.

Future Directions

There are several potential future directions for the study of Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate. One area of interest is the development of novel cancer therapies based on the inhibition of HDACs. This compound and other HDAC inhibitors may have the potential to overcome drug resistance in cancer cells and improve the efficacy of existing treatments. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as imaging and antibiotic development.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate has been widely used in scientific research due to its potential applications in various fields. It has been shown to have promising antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been investigated for its antibacterial and antifungal properties, as well as its potential as a fluorescent probe for imaging applications.

properties

IUPAC Name

methyl 3-(4-fluorophenyl)-3-[(2,3,4-trifluorophenyl)sulfonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO4S/c1-25-14(22)8-12(9-2-4-10(17)5-3-9)21-26(23,24)13-7-6-11(18)15(19)16(13)20/h2-7,12,21H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBVIHKIIZLCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=C(C(=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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